molecular formula C6H12OS B2684208 (Tetrahydro-pyran-2-yl)-methanethiol CAS No. 1518655-00-9

(Tetrahydro-pyran-2-yl)-methanethiol

Cat. No. B2684208
CAS RN: 1518655-00-9
M. Wt: 132.22
InChI Key: ZCALACPAHIHFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .


Synthesis Analysis

THP and its derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran . They are used as protecting groups in organic synthesis . A classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .


Molecular Structure Analysis

In the gas phase, THP exists in its lowest energy C s symmetry chair conformation . The structure of THP consists of a six-membered ring with five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

THP ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

THP is a colorless volatile liquid . It has a chemical formula of C5H10O and a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3, a melting point of −45 °C, and a boiling point of 88 °C .

Scientific Research Applications

Coordination Chemistry and Ligand Design

In coordination chemistry, compounds structurally related to "(Tetrahydro-pyran-2-yl)-methanethiol" are utilized for their ability to act as ligands, coordinating to metal centers. These ligands, including various poly(pyrazolyl)methanes and their derivatives, have been extensively studied for their synthesis, reactivity, and the nature of the coordinated metals. The design of new ligands based on these structures promotes their use in coordination chemistry, enabling the creation of compounds with unique properties and applications (Alkorta et al., 2017).

Organometallic Chemistry

In organometallic chemistry, these ligands are explored for their ability to form complexes with various metals, leading to advancements in catalysis and material science. The study of tris(pyrazolyl)methane ligands, for example, highlights their potential in developing new catalytic systems and materials. The synthesis of new derivatives expands the scope of these ligands in organometallic chemistry, offering new pathways for chemical synthesis and functional material creation (Bigmore et al., 2005).

Safety and Hazards

THP is flammable and can cause skin irritation . Its lethal dose or concentration (LD, LC) is 3000 mg/kg (oral, rat) .

Future Directions

While simple 2HPs are difficult to synthesize as pure and isolated compounds, many of their benzo derivatives constitute stable molecules, with a broad spectrum of biological activities and a widespread representation in higher plants . This suggests potential future directions in the synthesis and application of these compounds.

properties

IUPAC Name

oxan-2-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c8-5-6-3-1-2-4-7-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALACPAHIHFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yl)-methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.